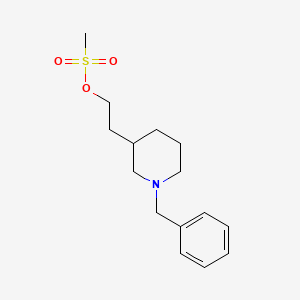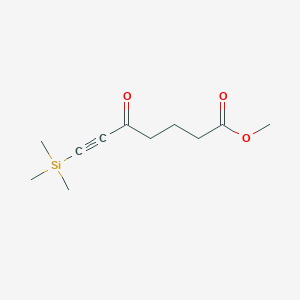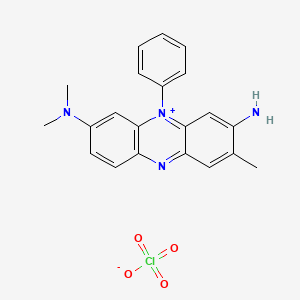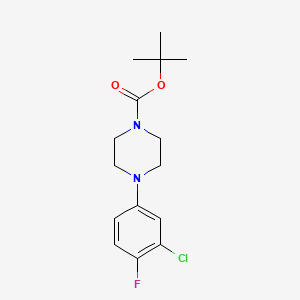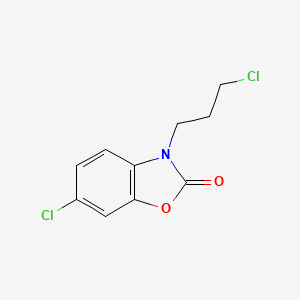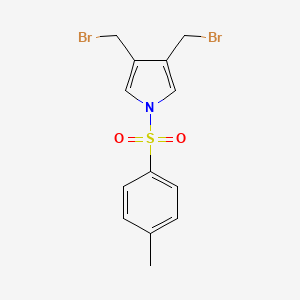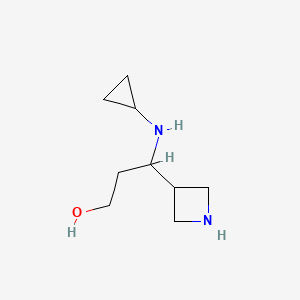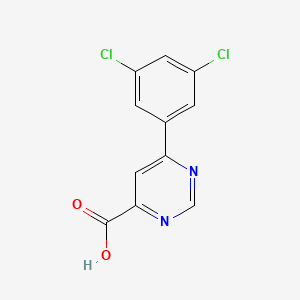![molecular formula C11H16F3N3 B13972525 N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 4926-59-4](/img/structure/B13972525.png)
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H17N3F3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylaminoethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, alkoxides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles in place of the dimethylamino group.
Applications De Recherche Scientifique
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-(dimethylamino)ethyl)benzene-1,2-diamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N1-(2-(dimethylamino)ethyl)-4-methylbenzene-1,2-diamine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and biological activity.
Uniqueness
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
4926-59-4 |
|---|---|
Formule moléculaire |
C11H16F3N3 |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
1-N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16F3N3/c1-17(2)6-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,5-6,15H2,1-2H3 |
Clé InChI |
KHNIKIPHCOYIDN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


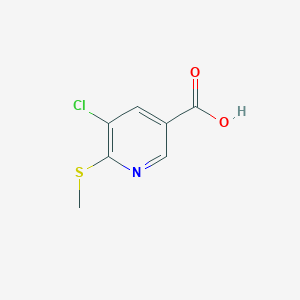
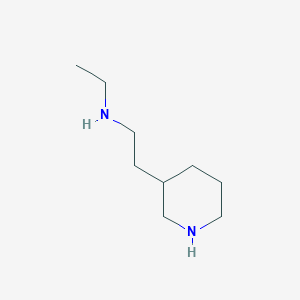
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
